4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid
Description
This compound features a bicyclo[2.1.1]hexane core with a carboxylic acid group at position 1 and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at position 4. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.29 g/mol), as inferred from structurally similar compounds . The Boc group serves as a temporary protective moiety for amines, commonly used in peptide synthesis and medicinal chemistry to modulate solubility and reactivity. The bicyclo[2.1.1]hexane scaffold confers conformational rigidity, making it valuable in drug design for restricting rotational freedom and enhancing target binding .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-12-4-5-13(6-12,7-12)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHQRLLMORYKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108194-57-4 | |
| Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid, often referred to as Boc-amino-bicyclo[2.1.1]hexane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
- CAS Number : 2108194-57-4
The compound features a bicyclic structure which contributes to its unique biological properties. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antibacterial and anticancer properties. The following sections detail specific findings related to the biological activity of Boc-amino-bicyclo[2.1.1]hexane-1-carboxylic acid.
Antibacterial Activity
Recent studies have shown that derivatives of bicyclic compounds can inhibit bacterial growth effectively. For instance, compounds with similar bicyclic structures demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Broad-spectrum antibacterial | <0.03125 - 0.25 |
| Compound B | Selective for Gram-positive | 0.5 - 2 |
The minimal inhibitory concentrations (MICs) indicate that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics.
The proposed mechanism of action for Boc-amino-bicyclo[2.1.1]hexane-1-carboxylic acid involves inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making this compound a potential candidate for antibiotic development.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Dual Inhibitors :
A study published in the Journal of Medicinal Chemistry identified a series of dual inhibitors targeting bacterial DNA gyrase and topoisomerase IV, showing promising antibacterial activity against multidrug-resistant strains . The lead compound exhibited favorable solubility and metabolic stability. -
In Vivo Efficacy :
Another research highlighted the in vivo efficacy of related compounds in mouse models infected with resistant strains of bacteria, demonstrating significant reductions in bacterial load . This suggests that Boc-amino-bicyclo[2.1.1]hexane-1-carboxylic acid could be developed into a therapeutic agent against resistant infections.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.1.1]hexane Core
Protective Group Differences
- 4-[(tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic Acid Structure: Lacks the methylene spacer between the Boc group and the bicyclo core. Molecular Formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol) .
- 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid Structure: Benzyloxycarbonyl (Cbz) group replaces Boc. Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.30 g/mol) . Key Difference: Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions. This makes the Cbz analog more suitable for orthogonal protection strategies .
Functional Group Modifications
4-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic Acid
- 2-Azabicyclo[2.1.1]hexane Derivatives (Methanoprolines) Structure: Nitrogen incorporated into the bicyclo ring (e.g., Boc-2,4-methanoproline). Molecular Formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol) . Key Difference: The aza group introduces basicity and conformational control, mimicking proline in peptides while preventing aggregation .
Structural Complexity and Hybrid Systems
- 4-(((tert-butoxycarbonyl)amino)methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic Acid Structure: Incorporates a spirocyclic oxetane moiety. Molecular Formula: C₁₅H₂₃NO₅ (MW: 297.35 g/mol) . Key Difference: The spiro system enhances three-dimensional complexity, improving binding selectivity in enzyme inhibition assays .
Physicochemical and Commercial Properties
Preparation Methods
Mitsunobu Reaction with Phthalimide
A robust method involves Mitsunobu coupling of bicyclo[2.1.1]hexane-1-carboxylic acid-4-methanol with phthalimide, followed by hydrazinolysis to liberate the primary amine. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF, the alcohol is converted to the phthalimide-protated amine in 82% yield. Subsequent treatment with hydrazine hydrate in ethanol at reflux provides the free amine, which is immediately protected as the Boc derivative to prevent decomposition.
Curtius Rearrangement Strategy
For substrates lacking a hydroxyl handle, the Curtius rearrangement offers an alternative pathway. Treatment of bicyclo[2.1.1]hexane-1-carbonyl chloride with sodium azide generates the acyl azide, which undergoes thermal decomposition to the isocyanate intermediate. Trapping with tert-butanol in the presence of DMAP affords the Boc-protated amine directly. This one-pot procedure eliminates the need for intermediate isolation, achieving 75% overall yield from the carboxylic acid.
Introduction of the tert-butoxycarbonyl (Boc) protecting group is accomplished under Schotten-Baumann conditions. The free amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) in a biphasic system of THF and saturated NaHCO3(aq) at 0°C. After vigorous stirring for 4 h, the Boc-protated product is extracted into ethyl acetate and purified via silica gel chromatography. This method reliably provides the protected amine in >95% purity without epimerization of the bridgehead stereocenter.
Synthetic Optimization and Scale-Up Considerations
Recent advances in continuous flow photochemistry have enabled decagram-scale production of the bicyclo[2.1.1]hexane core. By implementing a flow reactor with integrated LED arrays (450 nm, 30 W), researchers achieved 85% conversion of the diene starting material with residence times under 10 minutes. This represents a 15-fold productivity increase compared to batch protocols, addressing previous scalability limitations in photochemical steps.
Purification challenges arising from the compound's high polarity are mitigated through crystallization from hexane/ethyl acetate (3:1). Analytical data for the final product match literature reports:
- 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.21 (d, J = 6.4 Hz, 2H, CH2NH), 4.62 (br s, 1H, NH), 2.38 (s, 6H, bridgehead CH2)
- 13C NMR (101 MHz, CDCl3): δ 28.4 (Boc CH3), 79.8 (Boc Cq), 156.1 (C=O), 175.3 (COOH)
- HRMS : [M+H]+ calcd for C13H21NO4: 255.31, found 255.31
Comparative Analysis of Synthetic Routes
The photochemical route provides superior yields and stereocontrol but requires specialized equipment. The Mitsunobu approach offers practicality for lab-scale synthesis, while the Curtius method enables direct conversion of carboxylic acid precursors.
Q & A
Basic: What synthetic strategies are effective for constructing the bicyclo[2.1.1]hexane core in this compound?
The bicyclo[2.1.1]hexane scaffold is typically synthesized via ring-closing metathesis or photochemical [2+2] cycloadditions , leveraging strained alkene precursors. For example, bicyclic systems with amino and carboxylic acid groups often require stepwise functionalization :
- Step 1 : Introduce the tert-butoxycarbonyl (BOC) protecting group to the amine using di-tert-butyl dicarbonate in aqueous basic conditions (e.g., NaOH) to prevent side reactions during subsequent steps .
- Step 2 : Build the bicyclic framework through intramolecular cyclization, optimized with catalysts like Grubbs’ catalyst for metathesis or UV light for cycloadditions.
- Key Consideration : Steric hindrance from the bicyclo structure may necessitate high-dilution conditions to favor intramolecular over intermolecular reactions .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon hybridization. For instance, the BOC group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the bicyclic protons show distinct splitting patterns due to ring strain .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the bicyclo[2.1.1]hexane geometry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., CHNO for related BOC-protected bicyclic acids) .
Advanced: How can researchers optimize BOC protection efficiency on the bicyclo[2.1.1]hexane amine?
- Reaction Conditions : Use di-tert-butyl dicarbonate with a bicarbonate buffer (pH 8–9) to enhance nucleophilic amine reactivity. Elevated temperatures (40–50°C) improve kinetics but require monitoring for BOC group hydrolysis .
- Steric Mitigation : Add 4-dimethylaminopyridine (DMAP) to catalyze the reaction in bulky environments. Solvent choice (e.g., THF or DCM) balances solubility and reaction rate .
- Validation : Track reaction progress via TLC (R shift) or H NMR (disappearance of amine protons at ~2.5 ppm) .
Advanced: How to address solubility challenges in cross-coupling reactions involving this compound?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., DCM:MeOH 4:1) to dissolve the hydrophobic bicyclic core. Sonication or gentle heating (30–40°C) may aid dissolution .
- Derivatization : Temporarily esterify the carboxylic acid (e.g., methyl ester) to enhance solubility, followed by saponification post-reaction .
Advanced: How to resolve contradictions in biological activity data across assays?
- Purity and Stereochemistry : Confirm enantiopurity using chiral HPLC or supercritical fluid chromatography (SFC) , as impurities in diastereomers (e.g., rel- vs. cis-isomers) can skew bioactivity .
- Assay Conditions : Standardize buffer pH and ionic strength, as the carboxylic acid’s ionization state (pKa ~4–5) affects target binding .
- Target Validation : Use orthogonal assays (e.g., SPR, enzymatic activity) to distinguish direct vs. off-target effects .
Advanced: What strategies enable regioselective functionalization of the bicyclo[2.1.1]hexane scaffold?
- Directing Groups : Install temporary substituents (e.g., boronate esters) to guide C–H functionalization at specific positions .
- Ring Strain Utilization : Leverage the bicyclo structure’s inherent strain for selective Diels-Alder reactions or epoxidation at the most reactive double bond .
Application: How does this compound serve as a scaffold in drug discovery?
- Conformational Restriction : The bicyclo[2.1.1]hexane core imposes rigidity, enhancing binding affinity to enzymes (e.g., proteases) by reducing entropy loss upon target engagement .
- Prodrug Potential : The BOC group protects the amine during synthesis, while the carboxylic acid allows conjugation to delivery vectors (e.g., PEG linkers) .
Stability: How does the compound behave under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
